TBI-223 is a novel compound belonging to the oxazolidinone class, specifically designed for the treatment of tuberculosis (TB), including multidrug-resistant and extensively drug-resistant strains. It has shown promising results in preclinical studies, demonstrating efficacy against various strains of Mycobacterium tuberculosis as well as Gram-positive bacteria. The compound is currently undergoing clinical evaluation to assess its safety, tolerability, and pharmacokinetics.
TBI-223 is classified as an oxazolidinone antibiotic. This class of compounds inhibits bacterial protein synthesis by targeting the ribosomal machinery, specifically binding to the 23S ribosomal RNA of the 50S ribosomal subunit . Other notable oxazolidinones include linezolid and sutezolid, which have been used in clinical settings for treating various bacterial infections.
The synthesis of TBI-223 has been reported to involve several steps that emphasize the formation of its unique oxazolidinone structure. While specific synthetic pathways are proprietary, it typically includes:
The synthetic route is designed to optimize yield and minimize by-products, which is critical for large-scale production. The process has been refined to ensure stability and bioavailability in biological systems .
TBI-223 possesses a complex molecular structure characteristic of oxazolidinones. The canonical SMILES representation provides a unique identification of its 2D structure, which includes:
The molecular formula of TBI-223 is CHNO, with a molecular weight of approximately 342.36 g/mol. Detailed structural data can be obtained from chemical databases that provide insights into its stereochemistry and conformational dynamics .
TBI-223 undergoes various chemical reactions typical for oxazolidinones, including:
The stability profile of TBI-223 suggests improved resistance to hydrolytic degradation compared to older oxazolidinones like linezolid, making it suitable for prolonged therapeutic regimens .
TBI-223 exerts its antibacterial effects primarily through inhibition of protein synthesis in Mycobacterium tuberculosis. The mechanism involves:
Preclinical studies have demonstrated that TBI-223 retains activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating its potential as a universal treatment option .
TBI-223 is typically characterized by:
Key chemical properties include:
Relevant analyses suggest that TBI-223 has favorable pharmacokinetic properties, including absorption and distribution profiles conducive to effective dosing regimens .
TBI-223 is primarily aimed at treating tuberculosis, particularly in cases where existing treatments have failed due to drug resistance. Its applications include:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3